
N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine: is a synthetic organic compound with a complex structure It belongs to the class of pyridine derivatives and is characterized by the presence of a piperidine ring attached to the pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment to Pyridine Core: The piperidine ring is then attached to the pyridine core through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the nitrogen atoms to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-(1-propylpiperidin-2-yl)pyridin-2-amine
- 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine
- N,4-Dimethyl-5-(1-butylpiperidin-2-yl)pyridin-2-amine
Uniqueness
N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C15H25N3 |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N,4-dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H25N3/c1-4-8-18-9-6-5-7-14(18)13-11-17-15(16-3)10-12(13)2/h10-11,14H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
IDJAYFZWBHLWGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=CN=C(C=C2C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



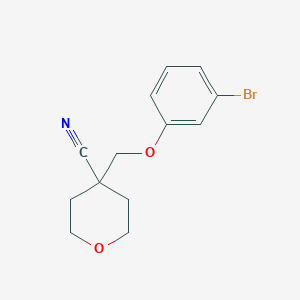


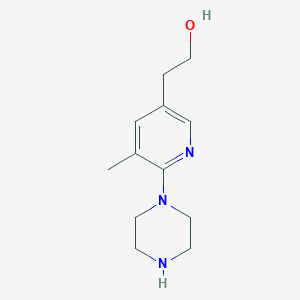
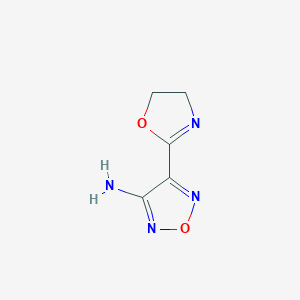
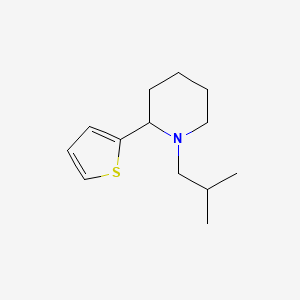


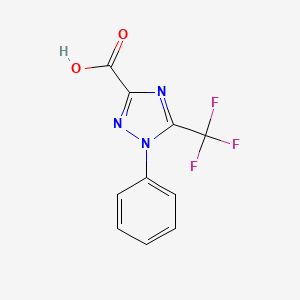
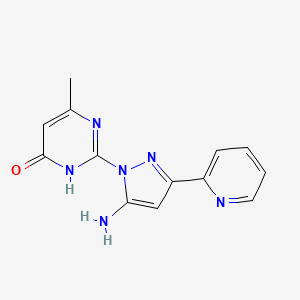
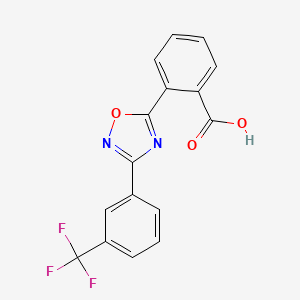
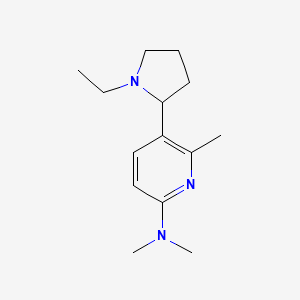
![1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11797796.png)
